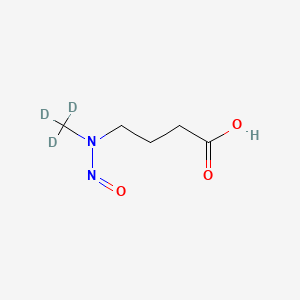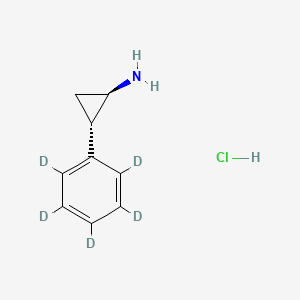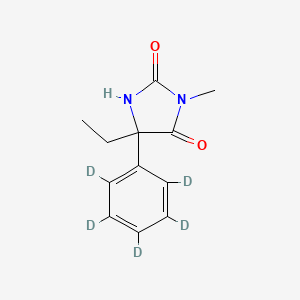
N-Nitroso-N-methyl-4-aminobutyric Acid-d3
Overview
Description
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is a deuterated form of N-Nitroso-N-methyl-4-aminobutyric Acid, a nitrosamine compound. Nitrosamines are known for their potential carcinogenic properties and are often found as impurities in various pharmaceutical products, particularly in sartans, which are used to treat high blood pressure and heart failure .
Mechanism of Action
Target of Action
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 (NMBA) is a tobacco-specific nitrosamine carcinogen . It is known to target the bladder cells, inducing transitional cell carcinomas in rats .
Mode of Action
NMBA is oxidized to the reactive metabolite methyl-2-oxopropylnitrosamine (MOPN) in isolated rat liver mitochondria . This reactive metabolite interacts with the DNA in bladder cells, leading to mutations and the development of carcinomas .
Biochemical Pathways
It is known that the compound’s metabolite, mopn, can cause dna damage, which may disrupt various cellular processes and lead to the development of cancer .
Pharmacokinetics
It is known that nmba can be absorbed and metabolized in the liver to produce mopn .
Result of Action
The primary result of NMBA’s action is the induction of bladder transitional cell carcinomas in rats . This occurs due to the DNA damage caused by its reactive metabolite, MOPN .
Biochemical Analysis
Biochemical Properties
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is involved in various biochemical reactions. It interacts with several biomolecules, particularly focusing on its interactions with DNA, where it may induce mutations due to its alkylating properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound is a known animal and potential human carcinogen .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 involves the nitrosation of N-methyl-4-aminobutyric acid. The process typically includes the following steps:
Starting Material: N-methyl-4-aminobutyric acid.
Deuteration: The incorporation of deuterium (d3) is achieved by using deuterated reagents or solvents during the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques like liquid chromatography coupled with mass spectrometry (LC-MS) is common for monitoring and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodimethylamine (NDMA): Another nitrosamine known for its carcinogenic properties.
N-Nitrosodiethylamine (NDEA): Similar in structure and also a known carcinogen.
N-Nitrosoethylisopropylamine (NEIPA): Another nitrosamine with similar properties.
Uniqueness
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is unique due to its specific structure and the presence of deuterium atoms, which can be useful in isotopic labeling studies. Its specific interactions and effects on biological systems also distinguish it from other nitrosamines .
Properties
IUPAC Name |
4-[nitroso(trideuteriomethyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-7(6-10)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLBIPLIGYWGJV-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCC(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662152 | |
| Record name | 4-[(~2~H_3_)Methyl(nitroso)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184996-41-5 | |
| Record name | 4-[(~2~H_3_)Methyl(nitroso)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3beta-[(alpha-D-Glucopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B563182.png)






![7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate](/img/structure/B563192.png)

![2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid](/img/structure/B563195.png)
